molecular formula C15H16N2O6S2.2Na B001296 Ticarcillin disodium CAS No. 29457-07-6

Ticarcillin disodium

Cat. No. B001296
CAS RN: 29457-07-6
M. Wt: 428.4 g/mol
InChI Key: ZBBCUBMBMZNEME-QBGWIPKPSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ticarcillin disodium is a semisynthetic penicillin antibiotic designed for parenteral administration. It is distinguished by its antibacterial activity, which is similar to that of carbenicillin but with enhanced efficacy against certain pathogens, particularly Pseudomonas aeruginosa. Unlike carbenicillin, ticarcillin shows greater activity against most Gram-negative bacilli while being generally less active against Gram-positive cocci. Its pharmacokinetics are similar to carbenicillin, suggesting that ticarcillin could be effective at lower dosages compared to carbenicillin in clinical use. Ticarcillin's utility spans the treatment of complicated urinary tract infections, pulmonary infections in cystic fibrosis patients, and bacteremia, especially when combined with an aminoglycoside in severe infections among patients with granulocytopenia. Preliminary evidence indicates its efficacy in anaerobic infections as well, although comprehensive data is still forthcoming. The tolerability of ticarcillin is generally good, with hypokalemia being the most frequently reported side effect (Brogden, Heel, Speight, & Avery, 1980).

Scientific Research Applications

  • Enhanced Antibacterial Activity : When combined with clavulanate potassium, ticarcillin disodium's activity against beta-lactamase-producing bacteria, including resistant strains, is significantly enhanced (Sutherland et al., 1985).

  • Chemotherapy for Serious Surgical Sepsis : This combination plays a major role in chemotherapy for serious surgical sepsis, maintaining comparable or superior clinical efficacy and safety (Jones, 1988).

  • Treating Penetrating Abdominal Trauma and Gynecologic Infections : It is effective in treating these conditions, with broad-spectrum activity against both aerobic and anaerobic pathogens (Levine & Wilson, 1988).

  • Infections in Adolescents with Malignancies : It's effective, safe, and pharmacokinetically stable for treating infections in adolescents with malignancies (Feldman et al., 1985).

  • Treatment of Pneumonia in Compromised Hosts : The combination is safe and effective for pneumonia in anatomically compromised hosts (Brittain, Scully, & Neu, 1985).

  • Postcesarean Endomyometritis Treatment : Ticarcillin disodium and clavulanate potassium effectively treated postcesarean endomyometritis, with a high clinical cure rate (Sanders et al., 1988).

  • Activity Against Pseudomonas Aeruginosa : It's more active against Pseudomonas aeruginosa than carbenicillin, offering a specific advantage in treating infections caused by this pathogen (Ohning et al., 1982).

  • Acute Infections in Children : This combination is safe and effective for a wide range of acute infections in children, including those caused by beta-lactamase-producing pathogens (Gooch, Swenson, & Higbee, 1985).

  • Equine Administration : In veterinary medicine, ticarcillin disodium shows a peak serum concentration in adult female horses after intramuscular administration, indicating its potential use in equine medicine (Threlfall & Keefe, 1983).

  • Gentamicin Interaction : Combining ticarcillin with gentamicin can lead to lower gentamicin levels, which may influence antimicrobial therapy optimization (Murillo et al., 1979).

  • Anaerobic Infections : Ticarcillin disodium has shown effectiveness in the treatment of anaerobic infections, with a significant proportion of patients responding well to it (Webb et al., 1978).

  • Drug Usage Evaluation : It has been noted that ticarcillin disodium and clavulanate potassium were often used for inappropriate indications where less expensive antimicrobials would suffice (Lomaestro & Lesar, 1988).

  • Respiratory Infections Therapy : N-formimidoyl thienamycin may have equivalent efficacy to ticarcillin in treating respiratory infections with P. aeruginosa (Pennington & Johnson, 1982).

  • Cure Rate for Resistant Microorganisms : Ticarcillin-clavulanate therapy achieved a high clinical cure rate and microbiologic eradication rate in infections with ticarcillin-resistant microorganisms, without serious side effects or development of resistance (Gelfand, Lawson, & Baucom, 1989).

  • Residual Solvents Determination : A method has been developed for determining residual solvents in Ticarcillin disodium, which is simple, sensitive, accurate, and reproducible (Huang Xiu-fen, 2012).

  • Hypokalemia Risk : Hypokalemia may develop in patients receiving high doses of ticarcillin, which is correlated with the patient's volume status (Nanji & Lindsay, 1982).

Safety And Hazards

Ticarcillin disodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Ticarcillin disodium has been used successfully in the treatment of complicated urinary tract infection, pulmonary infection in cystic fibrosis, and bacteremia . It is effective when combined with an aminoglycoside in severe infections in patients with granulocytopenia . The efficacy in anaerobic infections is at present poorly documented, although preliminary results are promising .

properties

IUPAC Name

disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7-,8-,9+,12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBCUBMBMZNEME-QBGWIPKPSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951968
Record name Disodium (2S,5R,6R)‐6‐[(2R)‐2‐carboxylato‐2‐ (thiophen‐3‐yl)acetamido]‐3,3‐dimethyl‐7‐oxo‐4‐ thia‐1‐azabicyclo[3.2.0]heptane‐2‐carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ticarcillin disodium

CAS RN

29457-07-6
Record name Ticarcillin disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029457076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium (2S,5R,6R)‐6‐[(2R)‐2‐carboxylato‐2‐ (thiophen‐3‐yl)acetamido]‐3,3‐dimethyl‐7‐oxo‐4‐ thia‐1‐azabicyclo[3.2.0]heptane‐2‐carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [2S-[2α,5α,6β(S*)]]-6-(carboxylato-3-thienylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TICARCILLIN DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8TVV6DSYG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ticarcillin disodium
Reactant of Route 2
Reactant of Route 2
Ticarcillin disodium
Reactant of Route 3
Ticarcillin disodium
Reactant of Route 4
Ticarcillin disodium
Reactant of Route 5
Ticarcillin disodium
Reactant of Route 6
Ticarcillin disodium

Citations

For This Compound
1,190
Citations
D Webb, H Thadepalli, I Roy… - Archives of Internal …, 1978 - jamanetwork.com
… 110 \m=+-\20 \g=m\g/ml one hour after intravenous infusion of 5 g of ticarcillin disodium. … Our results suggest that ticarcillin disodium can be used in the treatment of anaerobic infections. …
Number of citations: 18 jamanetwork.com
TCG Tasker, A Cockburn, D Jackson… - Journal of …, 1986 - academic.oup.com
Clavulanate potentiated ticarcillin contains two components with an established safety record. Ticarcillin used clinically alone and with clavulanate, a component of clavulanate …
Number of citations: 8 academic.oup.com
VD Gupta, KR Stewart - Journal of Pharmaceutical Sciences, 1980 - Elsevier
… chromatographic analysis 0 Cephalothin sodium-high-pressure liquid chromatographic analysis 0 Nafcillin sodium-high-pressure liquid chromatographic analysis Ticarcillin disodium-…
Number of citations: 46 www.sciencedirect.com
GA Pankey - … : The Journal of Human Pharmacology and Drug …, 1991 - Wiley Online Library
… The combination of ticarcillin disodium and clavulanate … , and ticarcillin disodium plus clavulanate pota~sium.'~-~~ … Medical Institutions is ticarcillin disodium plus clavulanate potassium …
WM Gooch III, E Swenson, MD Higbee - The American Journal of Medicine, 1985 - Elsevier
… ticarcillin disodium plus clavulanate potassium if the diameter of the zone of growth inhibition around an 85 pg disk (75 kg of ticarcillin disodium … patient received ticarcillin disodium plus …
Number of citations: 3 www.sciencedirect.com
D Young, EO Fadiran, KT Chang… - American Journal of …, 1995 - academic.oup.com
… Our data for ticarcillin disodium in ster ile water for injection stored at 24 or 4 C were similar to the literature data.^ The pH of the solu tions decreased <0.4 pH unit from time zero. No …
Number of citations: 3 academic.oup.com
Y ZHONG, J LIU, X LIN, X LI - Chinese Journal of …, 2011 - ingentaconnect.com
Objective: To establish an HPLC method for the determination of high molecular mass impurities in ticarcillin disodium and clavulanate potassium(15: 1). Methods: The separation was …
Number of citations: 5 www.ingentaconnect.com
K Huh, JJ Schentag, JH Wilton, DE Nix - Journal of pharmaceutical …, 1994 - Elsevier
… (0.021 mmol) and 50 mg of ticarcillin disodium (0.117 mmol) were dissolved together in 2 … only a small amount of remaining ticarcillin disodium. The resulting solution was concentrated …
Number of citations: 3 www.sciencedirect.com
FH Drouet, T Davies, DA Lederer… - Journal of Pharmacy …, 1975 - academic.oup.com
Ticarcillin (disodium-a-carboxy-3-thienyl methyl penicillin) is a new semi-synthetic antibiotic with a structure and spectrum of antibacterial activity similar to that of carbenicillin (disodium-…
Number of citations: 7 academic.oup.com
R Sutherland, AS Beale, RJ Boon, KE Griffin… - The American Journal of …, 1985 - Elsevier
… The antibacterial effects produced by ticarcillin disodium plus clavulanate potassium, a combination of the broad-spectrum penicillin ticarcillin, and the beta-lactamase inhibitor …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.